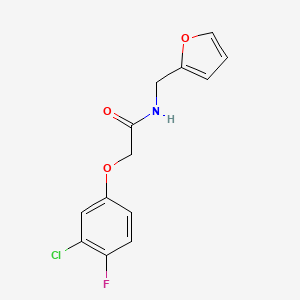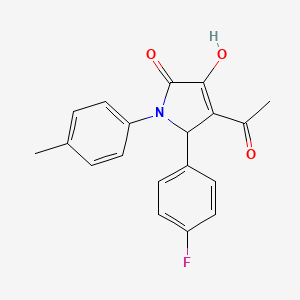![molecular formula C20H23ClO4 B5108630 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5108630.png)
3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde, also known as IMIQUIMOD, is a synthetic compound that is used as an immune response modifier. It was first discovered in 1992 by researchers at 3M Pharmaceuticals, and later approved by the FDA in 1997 for the treatment of genital warts, actinic keratosis, and superficial basal cell carcinoma.
Mecanismo De Acción
3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde acts by binding to TLR7, which is expressed on the surface of immune cells such as dendritic cells and macrophages. This binding activates a signaling cascade that leads to the production of cytokines and chemokines, which in turn activate other immune cells and recruit them to the site of infection or inflammation. The resulting immune response can help to clear viral infections, eliminate cancer cells, and control autoimmune disorders.
Biochemical and Physiological Effects:
3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines such as interferon-alpha, tumor necrosis factor-alpha, and interleukin-12, which play important roles in the immune response. It can also increase the expression of major histocompatibility complex (MHC) class I and II molecules, which are involved in antigen presentation and T cell activation. In addition, 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde can induce apoptosis in cancer cells and inhibit angiogenesis, which can help to prevent the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde in lab experiments is its ability to activate the immune system in a controlled and specific manner. This can be useful for studying the immune response to specific pathogens or antigens, or for developing new immunotherapies for cancer and autoimmune disorders. However, one limitation of 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde is its potential to cause systemic immune activation and inflammatory responses, which can lead to adverse effects such as fever, fatigue, and flu-like symptoms.
Direcciones Futuras
There are a number of future directions for research on 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde. One area of interest is the development of new formulations and delivery methods that can enhance its efficacy and reduce its side effects. Another area of interest is the identification of new targets for 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde, such as other toll-like receptors or immune checkpoints, which could expand its therapeutic applications. Finally, there is growing interest in the use of 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde in combination with other immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy, to further enhance the immune response and improve clinical outcomes.
Métodos De Síntesis
The synthesis of 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde involves the reaction of 4-methoxybenzaldehyde with 2-(2-isopropyl-5-methylphenoxy)ethanol in the presence of hydrochloric acid and thionyl chloride. The resulting intermediate is then treated with sodium hydroxide and chloroacetyl chloride to yield 3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde.
Aplicaciones Científicas De Investigación
3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde has been extensively studied for its immunomodulatory properties. It has been shown to stimulate the innate immune system by activating toll-like receptor 7 (TLR7) and inducing the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha. This activation of the immune system can be used to treat a variety of diseases, including viral infections, cancer, and autoimmune disorders.
Propiedades
IUPAC Name |
3-chloro-5-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO4/c1-13(2)16-6-5-14(3)9-18(16)24-7-8-25-20-17(21)10-15(12-22)11-19(20)23-4/h5-6,9-13H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIBOAQXAWQYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5108557.png)




![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5108592.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5108599.png)

![N~2~-{[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetyl}-L-alaninamide](/img/structure/B5108619.png)
![1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5108624.png)
![ethyl 4-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5108625.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline](/img/structure/B5108638.png)
![1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5108642.png)